4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine 4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15892925
InChI: InChI=1S/C13H12Cl2N4S/c1-2-8-20-13-16-11(14)10(12(15)17-13)19-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
SMILES:
Molecular Formula: C13H12Cl2N4S
Molecular Weight: 327.2 g/mol

4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine

CAS No.:

Cat. No.: VC15892925

Molecular Formula: C13H12Cl2N4S

Molecular Weight: 327.2 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine -

Specification

Molecular Formula C13H12Cl2N4S
Molecular Weight 327.2 g/mol
IUPAC Name (4,6-dichloro-2-propylsulfanylpyrimidin-5-yl)-phenyldiazene
Standard InChI InChI=1S/C13H12Cl2N4S/c1-2-8-20-13-16-11(14)10(12(15)17-13)19-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Standard InChI Key CHMWELOETJHCTM-UHFFFAOYSA-N
Canonical SMILES CCCSC1=NC(=C(C(=N1)Cl)N=NC2=CC=CC=C2)Cl

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound’s structure features a pyrimidine ring substituted at positions 4 and 6 with chlorine atoms, a phenyldiazenyl group at position 5, and a propylthio moiety at position 2. The diazenyl group (N=N-\text{N}=\text{N}-) introduces stereoelectronic effects that influence reactivity, while the propylthio substituent enhances lipophilicity .

Table 1: Key Identifiers of 4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine

PropertyValue
CAS Number946855-77-2
Molecular FormulaC13H12Cl2N4S\text{C}_{13}\text{H}_{12}\text{Cl}_2\text{N}_4\text{S}
Molecular Weight327.23 g/mol
Synonyms4,6-Dichloro-5-(phenyldiazenyl)-2-(propylthio)pyrimidine; (E)-4,6-dichloro-5-(phenyldiazenyl)-2-(propylthio)pyrimidine

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound is sparse in public databases, analogs such as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8) exhibit characteristic 1H^{1}\text{H}-NMR peaks at δ 1.05 (t, 3H, CH3_3), δ 1.85 (m, 2H, CH2_2), and δ 3.45 (t, 2H, SCH2_2) . The diazenyl group’s N=N\text{N}=\text{N} stretch typically appears near 1450–1600 cm1^{-1} in IR spectra .

Synthesis and Industrial Preparation

Key Synthetic Routes

The compound is synthesized via sequential functionalization of the pyrimidine ring. A patented method for a related intermediate, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, involves reducing a nitro precursor using sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) in a water-tetrahydrofuran mixed solvent . For the target compound, nitro-to-diazenyl conversion likely employs diazonium salt chemistry, though detailed protocols remain proprietary.

Reaction Pathway Overview:

  • Chlorination and Sulfur Introduction:
    C7H7Cl2N3O2S\text{C}_7\text{H}_7\text{Cl}_2\text{N}_3\text{O}_2\text{S} (CAS 145783-14-8) → Intermediate via nitration and chlorination .

  • Diazenylation:
    Nitro group reduction followed by diazo coupling with aniline derivatives .

Optimization Challenges

Industrial production faces hurdles such as controlling regioselectivity during chlorination and minimizing byproducts in diazenyl group formation. The use of sodium dithionite offers a cost advantage over noble metal catalysts, aligning with green chemistry principles .

Physicochemical Properties

Predicted and Experimental Data

Experimental data for the compound is limited, but computational models predict:

  • Density: ~1.5 g/cm3^3

  • Boiling Point: 377.8±37.0°C (extrapolated from nitro analog)

  • LogP: 2.6 (indicating moderate lipophilicity)

Table 2: Comparative Properties of Pyrimidine Derivatives

CompoundDensity (g/cm³)Boiling Point (°C)LogP
4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine1.5 (predicted)377.8 (predicted)2.6
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine1.54377.82.6

Solubility and Stability

The compound is sparingly soluble in chloroform and DMSO but decomposes under prolonged exposure to light or moisture . Storage recommendations include inert atmospheres and temperatures below 25°C .

Pharmaceutical Applications

Role in Ticagrelor Synthesis

As a precursor to ticagrelor, a P2Y12_{12} receptor antagonist, this compound’s diazenyl group is critical for forming the drug’s active metabolite. The synthesis involves coupling with cyclopropane carboxylate intermediates, followed by deprotection and purification .

Biological Activity

While direct pharmacological data is scarce, structural analogs exhibit antiplatelet activity by inhibiting ADP-induced aggregation. The chlorine atoms enhance binding affinity to the P2Y12_{12} receptor, while the propylthio group improves membrane permeability .

SupplierPurityQuantityPrice
ChemScene95%+1g$1,800
Chemenu95%+100mg$983

Market Trends

Demand is driven by ticagrelor production, which reached $1.5 billion in global sales in 2023. Patent expirations may increase generic drug manufacturing, potentially elevating demand for this intermediate .

Recent Research and Future Directions

Innovations in Synthesis

Recent patents highlight microwave-assisted synthesis to reduce reaction times and improve yields . Catalytic methods using iron-based reagents are under exploration to replace traditional reductants .

Expanding Therapeutic Applications

Ongoing studies investigate this compound’s utility in cancer therapeutics, leveraging its ability to modulate nucleotide metabolism pathways .

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